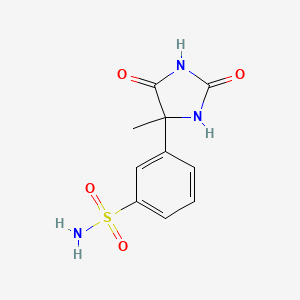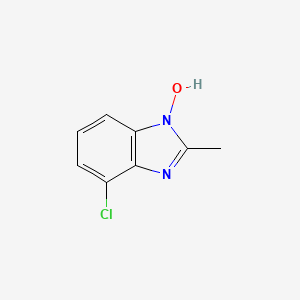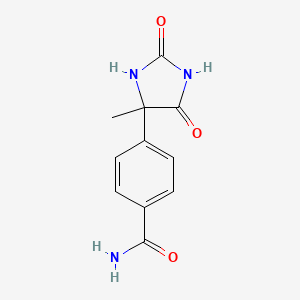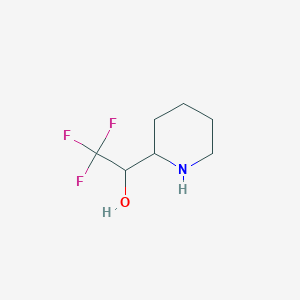
2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol
Vue d'ensemble
Description
“2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol” is a chemical compound with the molecular formula C7H12F3NO . It has a molecular weight of 183.17 g/mol . The compound is also known by other names such as 2,2,2-trifluoro-1-piperidin-2-ylethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12F3NO/c8-7(9,10)6(12)5-3-1-2-4-11-5/h5-6,11-12H,1-4H2 . This indicates the specific arrangement of atoms in the molecule. The compound has a topological polar surface area of 32.3 Ų and a complexity of 148 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 183.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 183.08709849 g/mol .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
Synthesis of Piperidine Derivatives : Vardanyan (2018) discusses various methods of synthesizing derivatives of piperidine, including compounds like 2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol. These derivatives are significant in pharmaceutical applications, particularly in the development of drugs with various pharmacological properties (Vardanyan, 2018).
Building Blocks for Crown Ethers : Nawrozkij et al. (2014) presented a method for synthesizing 1-(piperidin-2-yl)ethan-1,2-diol, a valuable building-block for the synthesis of functionalized crown ethers. This demonstrates the compound's utility in creating complex chemical structures (Nawrozkij et al., 2014).
Aldosterone Synthase Inhibition : Meguro et al. (2017) identified a compound, 2,2,2-Trifluoro-1-{4-[(4-fluorophenyl)amino]pyrimidin-5-yl}-1-[1-(methylsulfonyl)piperidin-4-yl]ethanol, as a novel potent inhibitor of aldosterone synthase. This highlights the compound's potential in therapeutic applications, especially in hormonal regulation (Meguro et al., 2017).
Chemical Reactions and Catalysis
Photocatalytic Dehydrogenation : Pichat et al. (1987) explored the role of base sites in the photocatalytic dehydrogenation of alcohols over a Pt/TiO2 catalyst using piperidine. This research is crucial in understanding catalytic processes and the development of efficient photocatalysts (Pichat et al., 1987).
Metal-Free Cycloaddition Reactions : Alcaide et al. (2015) used a related compound, 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides, in a metal-free direct cycloaddition reaction of alkynes to produce substituted cyclobutenes. This demonstrates the compound's role in facilitating important chemical transformations (Alcaide et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-piperidin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(12)5-3-1-2-4-11-5/h5-6,11-12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFMROPVHHAXCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B1422432.png)
![2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide](/img/structure/B1422434.png)
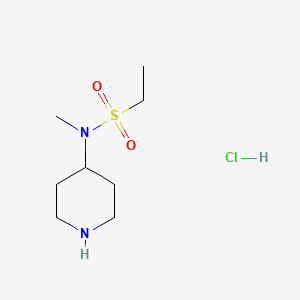
![3-[Methyl(propyl)amino]propanoic acid hydrochloride](/img/structure/B1422436.png)


![1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1422440.png)

